molecular formula C13H11BClNO3 B15238431 3-(2-Chlorophenylcarbamoyl)phenylboronic acid

3-(2-Chlorophenylcarbamoyl)phenylboronic acid

Cat. No.: B15238431
M. Wt: 275.50 g/mol
InChI Key: WDHORQBNVCCRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This particular compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-chlorophenylamino carbonyl group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is usually performed at low temperatures to prevent over-alkylation, which can lead to the formation of borinic esters instead of boronic acids . For industrial production, the synthesis can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: undergoes various chemical reactions, including:

Scientific Research Applications

BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: has several scientific research applications:

Mechanism of Action

The mechanism of action of BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- involves its ability to form covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property allows it to participate in various chemical reactions, including the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds to BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- include other boronic acids, such as phenylboronic acid and 4-chlorophenylboronic acid. These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications. The uniqueness of BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- lies in its specific substitution pattern, which can influence its reactivity and suitability for particular applications .

Properties

Molecular Formula

C13H11BClNO3

Molecular Weight

275.50 g/mol

IUPAC Name

[3-[(2-chlorophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H11BClNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17)

InChI Key

WDHORQBNVCCRRY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.